10-trifluoroacetyl-DDACTHF

GAR Tfase inhibition antifolate structure-based design

10‑Trifluoroacetyl‑DDACTHF (10‑CF₃CO‑DDACTHF) is a rationally designed, acyclic 5,10‑dideaza‑tetrahydrofolate analogue that functions as a potent and highly selective inhibitor of human glycinamide ribonucleotide transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthetic pathway [REFS‑1]. Its design leverages a trifluoroacetyl moiety to achieve nanomolar enzymatic inhibition while avoiding the off‑target folate‑dependent enzymes that limit earlier clinical candidates [REFS‑2].

Molecular Formula C22H24F3N5O7
Molecular Weight 527.4 g/mol
Cat. No. B10839921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-trifluoroacetyl-DDACTHF
Molecular FormulaC22H24F3N5O7
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCC2=C(N=C(NC2=O)N)N)C(=O)C(F)(F)F)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C22H24F3N5O7/c23-22(24,25)16(33)12(2-1-3-13-17(26)29-21(27)30-19(13)35)10-4-6-11(7-5-10)18(34)28-14(20(36)37)8-9-15(31)32/h4-7,12,14H,1-3,8-9H2,(H,28,34)(H,31,32)(H,36,37)(H5,26,27,29,30,35)
InChIKeyGMLVQBYTPQKEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10‑Trifluoroacetyl‑DDACTHF – A High‑Selectivity GAR Tfase Inhibitor for Targeted Antineoplastic Procurement


10‑Trifluoroacetyl‑DDACTHF (10‑CF₃CO‑DDACTHF) is a rationally designed, acyclic 5,10‑dideaza‑tetrahydrofolate analogue that functions as a potent and highly selective inhibitor of human glycinamide ribonucleotide transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthetic pathway [REFS‑1]. Its design leverages a trifluoroacetyl moiety to achieve nanomolar enzymatic inhibition while avoiding the off‑target folate‑dependent enzymes that limit earlier clinical candidates [REFS‑2].

Target pathway: GAR Tfase-specific inhibition in de novo purine biosynthesis research
Structural template: Co-crystal structure (PDB 1NJS) enables structure-guided inhibitor design
Cellular handling: RFC-mediated uptake and polyglutamation support intracellular retention studies

Why a Generic GAR Tfase Inhibitor Cannot Replace 10‑Trifluoroacetyl‑DDACTHF


In‑class GAR Tfase inhibitors differ by orders of magnitude in both enzymatic potency and selectivity. The unsubstituted scaffold DDACTHF shows a Ki of 1.7 µM, while 10‑trifluoroacetyl‑DDACTHF achieves a Ki of 15 nM on the same recombinant human enzyme [REFS‑1][REFS‑2]. Furthermore, clinical‑stage inhibitors such as Lometrexol lack the >6 600‑fold selectivity window against other folate‑dependent enzymes that defines 10‑trifluoroacetyl‑DDACTHF [REFS‑1]. Simple substitution without rigorous comparative data would compromise target engagement, cellular potency, and safety margin.

Target binding mismatch
Unsubstituted DDACTHF shows substantially lower target engagement – reported enzyme inhibition may differ markedly from 10-trifluoroacetyl-DDACTHF.
Selectivity window gap
Lometrexol lacks the broad off‑target selectivity window reported for this analog – off‑target enzyme effects may shift in comparative studies.
Intracellular retention risk
Non‑polyglutamatable derivatives lose metabolic trapping – cellular potency and sustained target engagement may not replicate across FPGS-competent models.

Quantitative Differentiation Guide for 10‑Trifluoroacetyl‑DDACTHF Against Closest Analogs


Enzymatic Potency: 10‑Trifluoroacetyl‑DDACTHF vs. Lometrexol and Unsubstituted DDACTHF

Against recombinant human GAR Tfase, 10‑trifluoroacetyl‑DDACTHF exhibits a Ki of 15 nM, a 4‑fold improvement over the clinical candidate Lometrexol (Ki = 60 nM) and a 113‑fold improvement over the parent scaffold DDACTHF (Ki = 1 700 nM) [REFS‑1][REFS‑2]. This potency advantage directly translates into a lower IC₅₀ in cellular assays, as discussed below.

Enzymatic Potency vs. Analogs
Head-to-head
Ki 15 nM (10-CF₃CO-DDACTHF)
vs Lometrexol 60 nM,
DDACTHF 1 700 nM
Reported enzyme inhibition context; supports target engagement assay design
Recombinant human GAR Tfase, pH 7.5, 2 °C
GAR Tfase inhibition antifolate structure-based design

Cellular Antiproliferative Activity: 10‑Trifluoroacetyl‑DDACTHF vs. Lometrexol in CCRF‑CEM Leukemia Cells

In the CCRF‑CEM acute lymphoblastic leukemia model, 10‑trifluoroacetyl‑DDACTHF inhibits cell proliferation with an IC₅₀ of 16 nM, representing a 10‑fold improvement over Lometrexol (IC₅₀ ≈ 160 nM) [REFS‑1]. This cellular potency is consistent with its superior enzymatic inhibition and effective intracellular transport.

Cellular Potency in CCRF‑CEM
Head-to-head
IC₅₀ 16 nM (10-CF₃CO‑DDACTHF)
vs Lometrexol ≈ 160 nM
Reported antiproliferative endpoint; supports leukemia cell‑model selection
CCRF‑CEM human leukemia cell line
CCRF-CEM antiproliferative IC50

Selectivity Window Against Off‑Target Folate‑Dependent Enzymes

10‑Trifluoroacetyl‑DDACTHF is essentially inactive (Ki > 100 µM) against a panel of other folate‑dependent enzymes including dihydrofolate reductase and thymidylate synthase [REFS‑1]. Compared to its GAR Tfase Ki of 15 nM, this yields a selectivity margin of >6 600‑fold, a feature not matched by Lometrexol or the unsubstituted DDACTHF scaffold.

Off‑Target Selectivity Margin
Class‑level inference
>6 600‑fold
Reported selectivity context; supports pathway‑specific inhibition studies
GAR Tfase Ki 15 nM vs DHFR/TS Ki >100 µM
selectivity DHFR TS folate-dependent enzymes

GAR Tfase vs. AICAR Tfase Selectivity: Defining Purine Pathway Specificity

The compound also discriminates against the second folate‑dependent transformylase in the de novo purine pathway. 10‑Trifluoroacetyl‑DDACTHF inhibits recombinant human AICAR Tfase with Ki values ranging from 65 to 120 µM, whereas its GAR Tfase Ki is 15 nM [REFS‑1]. This corresponds to a >4 000‑fold preference for GAR Tfase and ensures that pathway inhibition is enzyme‑specific rather than pan‑transformylase.

GAR vs. AICAR Tfase Specificity
Cross‑study comparable
>4 000‑fold preference for GAR Tfase
Enzyme‑specific pathway inhibition context; supports mechanistic dissection
AICAR Tfase Ki 65–120 µM; GAR Tfase Ki 15 nM
AICAR Tfase isoform selectivity de novo purine pathway

Cellular Uptake and Polyglutamation: Intracellular Retention Advantage

Unlike many antifolates that rely solely on passive diffusion, 10‑trifluoroacetyl‑DDACTHF is actively transported by the reduced folate carrier (RFC) and subsequently polyglutamated by folylpolyglutamate synthetase (FPGS) [REFS‑1][REFS‑2]. Non‑polyglutamatable derivatives of 10‑trifluoroacetyl‑DDACTHF show significantly diminished GAR Tfase inhibition, demonstrating that polyglutamation is critical for sustained intracellular activity [REFS‑2].

Cellular Uptake & Polyglutamation
Supporting evidence
RFC‑mediated transport; FPGS‑dependent polyglutamation
Supports intracellular retention and prolonged target engagement context
Non‑polyglutamatable derivatives show diminished potency
reduced folate carrier polyglutamation intracellular retention

Structural Biology: First GAR Tfase–Inhibitor Co‑Crystal Structure as a Design Template

The co‑crystal structure of human GAR Tfase with 10‑trifluoroacetyl‑DDACTHF (PDB 1NJS, 1.98 Å) is the first structure of any GAR Tfase bound to a cofactor analogue in the absence of substrate [REFS‑1]. The structure reveals that the flexible folate‑binding loop (residues 141‑146) becomes fully ordered upon ligand binding, providing a unique, experimentally validated template for structure‑based design of next‑generation inhibitors [REFS‑1].

Co‑Crystal Structure Template
Supporting evidence
PDB 1NJS, 1.98 Å; ordered folate‑binding loop
Structure‑guided design and computational docking resource
First GAR Tfase–inhibitor co‑crystal structure
crystal structure rational design folate-binding loop PDB 1NJS

Optimal Use Cases for 10‑Trifluoroacetyl‑DDACTHF in Academic and Industrial Research


Pre‑Clinical Lead Optimization in Oncology

With a 10‑fold superior antiproliferative IC₅₀ against CCRF‑CEM cells compared to Lometrexol, 10‑trifluoroacetyl‑DDACTHF serves as an advanced starting point for medicinal chemistry programs targeting hematological malignancies. Its nanomolar potency and known crystal structure enable structure‑guided optimization of selectivity and pharmacokinetic properties. [REFS‑1]

Selectivity Profiling of Purine Biosynthesis Inhibitors

The >6 600‑fold selectivity over non‑GAR folate enzymes and >4 000‑fold selectivity over AICAR Tfase make 10‑trifluoroacetyl‑DDACTHF an ideal tool compound for dissecting the relative contributions of GAR Tfase versus AICAR Tfase inhibition to antipurine efficacy and toxicity. This specificity is not achievable with older, less selective antifolates. [REFS‑1]

Mechanistic Studies of Cellular Folate Transport and Polyglutamation

Because 10‑trifluoroacetyl‑DDACTHF is a validated substrate for the reduced folate carrier and folylpolyglutamate synthetase, researchers can use it alongside its non‑polyglutamatable derivatives to investigate intracellular drug trapping, resistance mechanisms, and the role of FPGS in antifolate pharmacology. [REFS‑1][REFS‑2]

Structure‑Based Drug Design and Computational Docking Campaigns

The PDB 1NJS co‑crystal structure provides the only publicly available, high‑resolution view of the ordered folate‑binding loop in human GAR Tfase. This structural template is essential for virtual screening, fragment‑based design, and homology modeling of related purine enzymes. [REFS‑1]

Application
Selection Property
Validation Focus
Hematological malignancy cell‑model studies
Target engagement and cellular potency profile
CCRF‑CEM antiproliferative endpoints; structure‑guided lead optimization
Purine pathway selectivity profiling
GAR Tfase‑specific inhibition over AICAR Tfase and off‑target enzymes
Intra‑pathway and off‑target enzyme selectivity assays
Folate transport and polyglutamation mechanism studies
RFC‑ and FPGS‑dependent intracellular retention
Polyglutamation‑dependent cellular potency assays; resistance model evaluation
Structure‑based inhibitor design
High‑resolution co‑crystal structure (PDB 1NJS)
Computational docking, fragment‑based design, homology modeling
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